Ethyl 2-amino-5-cyanobenzoate chemical properties and structure
Ethyl 2-amino-5-cyanobenzoate chemical properties and structure
An In-depth Technical Guide to Ethyl 2-amino-5-cyanobenzoate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-amino-5-cyanobenzoate is a synthetic aromatic ester that serves as a pivotal and versatile building block in the realms of organic chemistry and pharmaceutical research.[1] Its molecular architecture, featuring an aromatic ring substituted with an electron-donating amino group, an electron-withdrawing cyano group, and an ethyl ester, makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules.[1] The strategic placement of the amino and cyano functional groups provides key reactive handles for a multitude of chemical transformations. Researchers leverage aminobenzoate derivatives like this one as core structures for the development of biologically active compounds, including potential enzyme inhibitors and antimicrobial agents.[1] Furthermore, its structure is ideally suited for participation in various cross-coupling and cyclization reactions to construct nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceuticals and functional materials.[1]
Chemical Properties and Structure
The fundamental properties of Ethyl 2-amino-5-cyanobenzoate are summarized in the table below. These identifiers are crucial for unambiguous documentation and retrieval in chemical databases and literature.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂[1][2] |
| Molecular Weight | 190.20 g/mol [1] |
| IUPAC Name | ethyl 5-amino-2-cyanobenzoate[1] |
| CAS Number | 1108668-03-6[2] |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)N)C#N[1][2] |
| InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,12H2,1H3[1] |
| InChI Key | CTWJDYIXYDAWJP-UHFFFAOYSA-N[1] |
Molecular Structure
The 2D structure of Ethyl 2-amino-5-cyanobenzoate illustrates the spatial arrangement of its constituent functional groups on the benzene ring.
Caption: 2D Chemical Structure of Ethyl 2-amino-5-cyanobenzoate.
Spectroscopic Profile
The structural elucidation of Ethyl 2-amino-5-cyanobenzoate relies on a combination of spectroscopic techniques. The following represents a predictive analysis based on its known structure.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The ethyl group would present as a triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The aromatic protons would appear as multiplets in the range of 6.7-8.0 ppm. The two protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.[3][4]
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¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon of the ester would be found downfield, typically in the 165-175 ppm range. The cyano group carbon would appear around 115-125 ppm. Aromatic carbons would resonate between 110 and 150 ppm. The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group would be observed upfield, around 60 ppm and 14 ppm, respectively.[3]
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include:
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N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
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A strong, sharp absorption for the C≡N (nitrile) stretch around 2220-2260 cm⁻¹.
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A strong C=O (carbonyl) stretch for the ester group around 1700-1730 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[1]
-
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of 190.20.
Synthesis Methodologies
Several synthetic routes to Ethyl 2-amino-5-cyanobenzoate have been established, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and safety constraints.
Method 1: Reduction of Ethyl 2-cyano-5-nitrobenzoate
A highly efficient and common route involves the selective reduction of the aromatic nitro group in the precursor, ethyl 2-cyano-5-nitrobenzoate.[1] This transformation is a fundamental process in organic synthesis.
Caption: Synthetic workflow for the reduction of a nitro precursor.
Experimental Protocol:
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Dissolution: Dissolve ethyl 2-cyano-5-nitrobenzoate in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition (for hydrogenation): If using catalytic hydrogenation, add a catalyst, typically 5-10 mol% palladium on carbon (Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (typically from a balloon or at elevated pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Alternative Reduction: Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used, often requiring heating.
-
Work-up: After completion, filter off the catalyst (if used). If an acid was used, neutralize the reaction mixture.
-
Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
Causality: This method is favored for its high yields and clean conversion. The choice between catalytic hydrogenation and chemical reduction often depends on the laboratory's equipment availability and the presence of other functional groups that might be sensitive to specific reducing conditions.[1]
Method 2: Cyanation of Halogenated Benzoate Esters
This approach involves introducing the cyano group by displacing a halogen atom (typically bromine or chlorine) from a precursor like ethyl 5-amino-2-bromobenzoate via nucleophilic substitution.[1][5]
Caption: Synthetic workflow for the cyanation of a halogenated precursor.
Experimental Protocol:
-
Reactant Mixture: Combine the halogenated starting material (e.g., ethyl 5-amino-2-bromobenzoate), a cyanide source, and a catalyst (if required, such as a palladium complex for Rosenmund-von Braun reaction) in a dry, polar aprotic solvent like DMF or NMP.
-
Reaction: Heat the mixture, often to high temperatures (e.g., 150-200 °C), for several hours until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench it, often with an aqueous solution of ferric chloride or sodium hypochlorite to complex or destroy excess cyanide.
-
Extraction & Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.
Causality: This method is valuable when the halogenated precursor is more readily available than the nitro analog. The choice of cyanide source is critical; copper(I) cyanide (CuCN) is traditional, but less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred for safety and environmental reasons.[1][6] Palladium catalysis can often allow for milder reaction conditions compared to traditional high-temperature methods.[7]
Applications in Research and Drug Development
Ethyl 2-amino-5-cyanobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its bifunctional nature allows for sequential or one-pot reactions to build complex heterocyclic systems.
-
Precursor for Heterocycles: The amino and cyano groups can react with various reagents to form fused ring systems, which are common motifs in medicinal chemistry. For example, it is a key starting material for the synthesis of certain insecticidal cyanoanthranilic diamides.[5][7]
-
Building Block for Bioactive Compounds: As a derivative of aminobenzoic acid, it serves as a scaffold for creating novel molecules with potential therapeutic applications.[8] The core structure can be modified at the amino, cyano, and ester positions to generate libraries of compounds for screening against various biological targets, such as enzymes or receptors.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 2-amino-5-cyanobenzoate and its precursors.
-
Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Trustworthiness: The synthesis protocols, particularly those involving highly toxic reagents like metal cyanides, must be performed with strict adherence to safety guidelines and institutional protocols.[6] All waste should be disposed of according to hazardous waste regulations.
References
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PubChem. (n.d.). Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate. Retrieved from [Link]
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Appchem. (n.d.). Ethyl 2-amino-5-cyanobenzoate | 1108668-03-6. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (n.d.). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate. Retrieved from [Link]
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LookChem. (2025). ethyl 2-cyanobenzoate. Retrieved from [Link]
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MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyanobenzoate. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for Ethyl 2-aminobenzoate (HMDB0033589). Retrieved from [Link]
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ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 5-amino-2-chlorobenzoate (C9H10ClNO2). Retrieved from [Link]
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